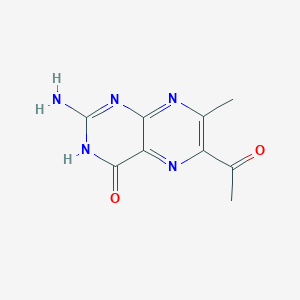![molecular formula C34H50O2 B14687146 1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] CAS No. 34326-17-5](/img/structure/B14687146.png)
1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] is an organic compound characterized by the presence of ethyne (acetylene) and decyloxybenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] typically involves the coupling of 1-bromodecane with hydroquinone to form 1,4-bis(decyloxy)benzene . This intermediate is then subjected to further reactions to introduce the ethyne group, resulting in the final compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: The ethyne group can be oxidized under specific conditions.
Substitution: The benzene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or ozone can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
- Oxidation of the ethyne group can lead to the formation of diketones.
- Substitution reactions can yield halogenated or nitrated derivatives of the compound.
Scientific Research Applications
1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Mechanism of Action
The mechanism of action for 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] largely depends on its application. In materials science, its role as a building block in OLEDs and FETs involves the formation of conductive polymers and the facilitation of electron transport. The ethyne group provides rigidity and conjugation, enhancing the electronic properties of the resulting materials.
Comparison with Similar Compounds
1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyne: Used in the synthesis of poly(p-phenyleneethynylene)s.
1,2-Diphenoxyethane: Known for its use in the synthesis of various organic compounds.
Uniqueness: 1,1’-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene] is unique due to the presence of long alkyl chains (decyloxy groups) attached to the benzene rings, which can influence its solubility and interaction with other molecules. This structural feature makes it particularly useful in the synthesis of stable and soluble organic materials.
Properties
CAS No. |
34326-17-5 |
|---|---|
Molecular Formula |
C34H50O2 |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
1-decoxy-4-[2-(4-decoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-29-35-33-25-21-31(22-26-33)19-20-32-23-27-34(28-24-32)36-30-18-16-14-12-10-8-6-4-2/h21-28H,3-18,29-30H2,1-2H3 |
InChI Key |
XNRCYBZPLUDNMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
![1,4,6,10-Tetraoxaspiro[4.5]decane](/img/structure/B14687071.png)

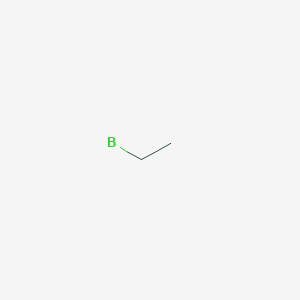
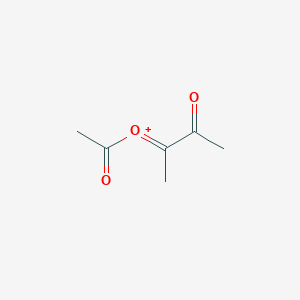
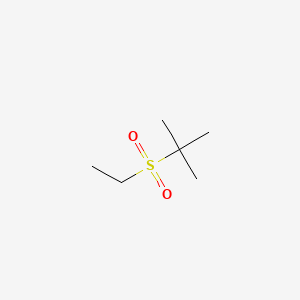

![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
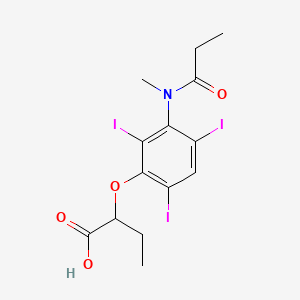



![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)
